4,10-Bis(2-naphthalenylthio)-chrysene
Description
4,10-Bis(2-naphthalenylthio)-chrysene (compound 21 in ) is a chrysene derivative functionalized with sulfur-linked 2-naphthyl groups at the 4 and 10 positions. Chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is structurally analogous to pentacene and picene but underutilized in organic electronics due to challenges in chemical modification . The introduction of 2-naphthalenylthio substituents enhances its electronic tunability and stability, making it a candidate for optoelectronic applications. While chrysene itself is classified as carcinogenic (), the substitution pattern in this derivative may alter its biological activity, though direct toxicity data remain scarce.
Properties
CAS No. |
1535224-93-1 |
|---|---|
Molecular Formula |
C₃₈H₂₄S₂ |
Molecular Weight |
544.73 |
Synonyms |
4,10-Bis(naphthalen-2-ylthio)chrysene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Chrysene Derivatives
The structural and functional properties of 4,10-Bis(2-naphthalenylthio)-chrysene are compared with key analogs below (Table 1).
Table 1: Comparative Analysis of Chrysene Derivatives
Key Findings:
Electronic Modulation: The 2-naphthalenylthio groups in compound 21 extend π-conjugation and lower the LUMO energy, facilitating electron transport. This contrasts with phenylthio (20) and phenyl (16) derivatives, which exhibit less pronounced electronic effects . Thienyl-substituted analogs (19) leverage heteroatoms for enhanced charge mobility but face stability challenges due to oxidation susceptibility .
Stability and Degradation :
- Chrysene derivatives with bulky substituents (e.g., naphthylthio) may resist microbial degradation better than unsubstituted chrysene, which is inhibited by intermediates like phthalic acid .
However, naphthalene derivatives (e.g., 2-naphthyl groups) may introduce new risks, as naphthalene is toxic ().
Applications :
- Compound 21 ’s balanced electronic properties and stability make it suitable for organic electronics, whereas dichlorochrysene (12) is primarily a synthetic intermediate .
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